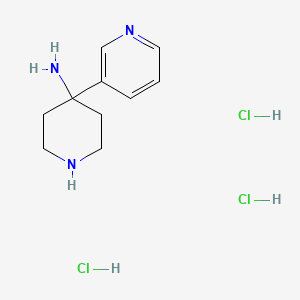
4-(Pyridin-3-yl)piperidin-4-amine trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Pyridin-3-yl)piperidin-4-amine trihydrochloride, also known as P3P, is a chemical compound that has gained significant attention in the field of scientific research. P3P is a potent and selective inhibitor of the dopamine transporter, which makes it a valuable tool for understanding the mechanisms of dopamine signaling in the brain. In
Wirkmechanismus
4-(Pyridin-3-yl)piperidin-4-amine trihydrochloride binds to the dopamine transporter with high affinity and selectivity, blocking the reuptake of dopamine from the synapse. This results in increased dopamine signaling and prolonged activation of dopamine receptors. This compound has been shown to increase extracellular dopamine levels in various brain regions, including the striatum and prefrontal cortex.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in the brain. In addition to increasing dopamine signaling, this compound has been shown to modulate other neurotransmitter systems, including serotonin and norepinephrine. This compound has also been shown to increase neuronal excitability and promote the release of other neurotransmitters such as glutamate and acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(Pyridin-3-yl)piperidin-4-amine trihydrochloride in lab experiments is its high selectivity and potency for the dopamine transporter. This allows researchers to specifically target dopamine signaling without affecting other neurotransmitter systems. However, one limitation of this compound is its potential for off-target effects, particularly at high concentrations. Additionally, this compound is not suitable for in vivo experiments due to its poor bioavailability and rapid metabolism.
Zukünftige Richtungen
There are several potential future directions for research on 4-(Pyridin-3-yl)piperidin-4-amine trihydrochloride. One area of interest is the development of more selective and potent dopamine transporter inhibitors that can be used in vivo. Another direction is the investigation of the role of the dopamine transporter in neuropsychiatric disorders such as addiction, depression, and schizophrenia. Finally, this compound could be used in combination with other compounds to study the interactions between different neurotransmitter systems in the brain.
Conclusion:
This compound, or this compound, is a valuable tool for investigating the mechanisms of dopamine signaling in the brain. Its high selectivity and potency for the dopamine transporter make it a useful compound for studying dopamine-related behaviors. While there are limitations to its use, this compound has significant potential for advancing our understanding of the brain and developing new treatments for neuropsychiatric disorders.
Synthesemethoden
The synthesis of 4-(Pyridin-3-yl)piperidin-4-amine trihydrochloride involves a multi-step process that starts with the reaction of 3-chloropyridine with 1,4-diaminobutane. This reaction produces a pyridine-containing intermediate, which is then treated with a reducing agent to form the final product, this compound. The purity of the compound is typically confirmed using analytical techniques such as NMR spectroscopy and HPLC.
Wissenschaftliche Forschungsanwendungen
4-(Pyridin-3-yl)piperidin-4-amine trihydrochloride has been widely used in scientific research as a tool for investigating the role of the dopamine transporter in the brain. Dopamine is a neurotransmitter that plays a critical role in reward processing, motivation, and motor control. The dopamine transporter is responsible for the reuptake of dopamine from the synapse, which regulates the duration and magnitude of dopamine signaling. By inhibiting the dopamine transporter, this compound can modulate dopamine signaling and provide insights into the mechanisms underlying dopamine-related behaviors.
Eigenschaften
IUPAC Name |
4-pyridin-3-ylpiperidin-4-amine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.3ClH/c11-10(3-6-12-7-4-10)9-2-1-5-13-8-9;;;/h1-2,5,8,12H,3-4,6-7,11H2;3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDGOTOWDAUQBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CN=CC=C2)N.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5S)-3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2900818.png)
![3-Amino-8-phenyl-5-thia-7-azatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),3,7-tetraene-4-carbonitrile](/img/structure/B2900820.png)
![4-[2-(3-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]pyrimidin-2-amine](/img/structure/B2900821.png)


![Ethyl 7-bromo-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B2900828.png)
![2-{[1-(2-chlorophenyl)ethyl]amino}-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2900829.png)
![N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-fluorobenzenecarboxamide](/img/structure/B2900830.png)
![2-Chloro-N-[(1-pyrimidin-2-ylpiperidin-3-yl)methyl]acetamide](/img/structure/B2900832.png)



![N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2900837.png)
![8-(4-fluorophenyl)-N-(1-hydroxybutan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2900838.png)